molecular formula C7H9NO B189453 2-Aminobenzyl alcohol CAS No. 5344-90-1

2-Aminobenzyl alcohol

Cat. No. B189453
CAS RN: 5344-90-1
M. Wt: 123.15 g/mol
InChI Key: VYFOAVADNIHPTR-UHFFFAOYSA-N
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Patent
US07312358B2

Procedure details

To a solution of 2-nitrobenzyl alcohol (500 g, 3.2 mol) in MeOH (2.5 L) was added Pd/C (40 g) under N2 and refluxed for 30 min. Hydrazine hydrate (500 mL) was added slowly with stirring. The resulting mixture was stirred under reflux for another 2 h. The solid formed was filtered, concentrated and the crude residue was extracted with ethyl acetate (2×500 mL). The organic layer was washed with brine and dried over MgSO4. After evaporation of the solvents, 2-aminobenzyl alcohol (357 g, 89% yield) was isolated as pale yellow solid.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH2:6][OH:7])([O-])=O.O.NN>CO.[Pd]>[NH2:1][C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH2:6][OH:7] |f:1.2|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CO)C=CC=C1
Name
Quantity
2.5 L
Type
solvent
Smiles
CO
Name
Quantity
40 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O.NN

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for another 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
the crude residue was extracted with ethyl acetate (2×500 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents

Outcomes

Product
Name
Type
product
Smiles
NC1=C(CO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 357 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.